molecular formula C15H22N2 B1517935 3-Benzyl-3,9-diazabicyclo[3.3.2]decane CAS No. 1049874-66-9

3-Benzyl-3,9-diazabicyclo[3.3.2]decane

Cat. No. B1517935
M. Wt: 230.35 g/mol
InChI Key: JDYIDFQYKVUYEK-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diazabicyclo[3.3.2]decane is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 .


Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Molecular Self-Assembly and Structural Analysis

Research has shown that compounds related to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane exhibit remarkable differences in self-assembly patterns due to variations in the degree of saturation within the bridging carbacyclic tether. These differences in self-assembly are attributed to the subtle conformational constraints imposed by the tether, affecting the solid-state architecture of these compounds (Du et al., 2004).

Synthetic Organic Chemistry Building Blocks

Diazabicyclo compounds, including those similar to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane, have been developed as important synthetic organic chemistry building blocks. A notable example includes the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, which utilizes a novel diazabicyclic ring system. This synthesis demonstrates the utility of these compounds in constructing complex organic molecules, highlighting their role as versatile intermediates in organic synthesis (Paliulis et al., 2013).

Catalysts in Organic Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO), a compound structurally related to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane, has been extensively used as an efficient catalyst in various organic reactions. DABCO's role as a catalyst is well-documented in the synthesis of heterocyclic compounds, where it facilitates reactions under mild conditions, offering advantages such as high yields and environmental friendliness. This underscores the importance of diazabicyclo compounds in catalyzing key organic transformations, contributing to the development of green chemistry practices (Hasaninejad et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be dangerous. It has the following hazard statements: H302, H312, H315, H318, H332, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.2]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)10-17-11-14-7-4-8-15(12-17)16-9-14/h1-3,5-6,14-16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYIDFQYKVUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,9-diazabicyclo[3.3.2]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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